![molecular formula C21H30ClNO2S B12586298 2,5-Dibutoxy-4-[(4-methylphenyl)sulfanyl]aniline--hydrogen chloride (1/1) CAS No. 612478-40-7](/img/structure/B12586298.png)
2,5-Dibutoxy-4-[(4-methylphenyl)sulfanyl]aniline--hydrogen chloride (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dibutoxy-4-[(4-methylphenyl)sulfanyl]aniline–hydrogen chloride (1/1) is an organic compound that features a complex structure with both butoxy and sulfanyl groups attached to an aniline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibutoxy-4-[(4-methylphenyl)sulfanyl]aniline typically involves multiple steps. One common method includes the reaction of 2,5-dibutoxyaniline with 4-methylbenzenethiol under specific conditions to introduce the sulfanyl group. The reaction is often carried out in the presence of a catalyst and under controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as microwave activation to reduce reaction time and improve selectivity .
化学反应分析
Types of Reactions
2,5-Dibutoxy-4-[(4-methylphenyl)sulfanyl]aniline undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfinyl or sulfonyl derivatives.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid is commonly used for the oxidation of the sulfanyl group.
Substitution: Various nucleophiles can be used to substitute the butoxy groups, depending on the desired product.
Major Products
Oxidation: Oxidation of the sulfanyl group can yield sulfinyl or sulfonyl derivatives.
Substitution: Substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
2,5-Dibutoxy-4-[(4-methylphenyl)sulfanyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials.
作用机制
The mechanism of action of 2,5-Dibutoxy-4-[(4-methylphenyl)sulfanyl]aniline involves its interaction with specific molecular targets. The sulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. The exact pathways and targets depend on the specific application and the derivatives formed.
相似化合物的比较
Similar Compounds
- 2,5-Dibutoxy-4-(morpholin-4-yl)aniline–hydrogen chloride (1/1)
- 1,2-Dimethoxy-4-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]benzene
Uniqueness
2,5-Dibutoxy-4-[(4-methylphenyl)sulfanyl]aniline is unique due to the presence of both butoxy and sulfanyl groups, which provide distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
属性
CAS 编号 |
612478-40-7 |
|---|---|
分子式 |
C21H30ClNO2S |
分子量 |
396.0 g/mol |
IUPAC 名称 |
2,5-dibutoxy-4-(4-methylphenyl)sulfanylaniline;hydrochloride |
InChI |
InChI=1S/C21H29NO2S.ClH/c1-4-6-12-23-19-15-21(25-17-10-8-16(3)9-11-17)20(14-18(19)22)24-13-7-5-2;/h8-11,14-15H,4-7,12-13,22H2,1-3H3;1H |
InChI 键 |
NZGIIYCNEGUMBD-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC(=C(C=C1N)OCCCC)SC2=CC=C(C=C2)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


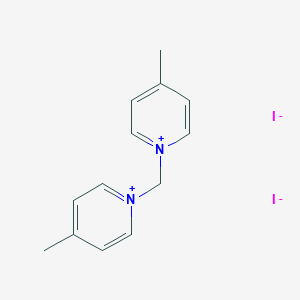
![2-[(Benzenesulfonyl)methyl]oct-2-enenitrile](/img/structure/B12586227.png)
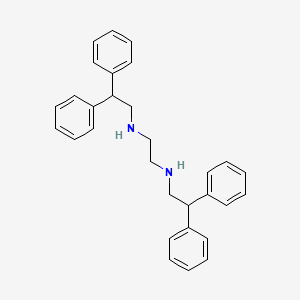
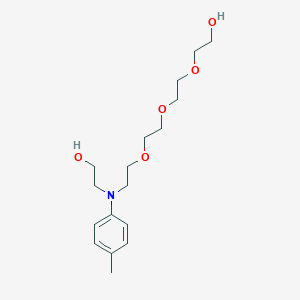


![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4,5-dimethyl-thiazol-2-YL)-](/img/structure/B12586253.png)

![Naphthalene, 2-bromo-7-[(4-methylphenyl)sulfonyl]-](/img/structure/B12586263.png)
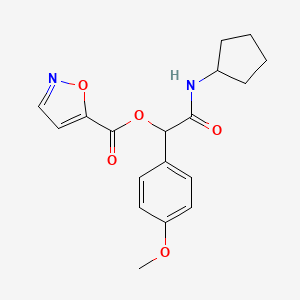

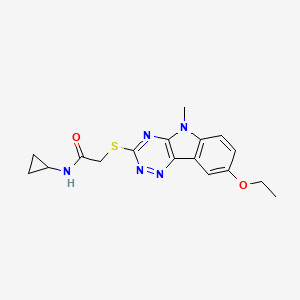
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)-](/img/structure/B12586292.png)
![3,10-Dihydro[1,4]diazepino[5,6-b]indol-5(4H)-one](/img/structure/B12586303.png)
